2-((5,6-Dimethylpyridazin-3-yl)oxy)acetic acid
Overview
Description
2-((5,6-Dimethylpyridazin-3-yl)oxy)acetic acid is a versatile chemical compound with a unique structure that offers potential for various scientific research applications. This compound is characterized by its pyridazine ring, which is substituted with methyl groups and an acetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((5,6-Dimethylpyridazin-3-yl)oxy)acetic acid typically involves the reaction of 5,6-dimethylpyridazin-3-ol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of the pyridazinol is replaced by the chloroacetic acid moiety.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 2-((5,6-Dimethylpyridazin-3-yl)oxy)acetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can yield carboxylic acids or ketones, depending on the specific conditions.
Reduction: Reduction reactions can produce alcohols or amines.
Substitution: Substitution reactions can lead to the formation of various derivatives, such as esters or amides.
Scientific Research Applications
2-((5,6-Dimethylpyridazin-3-yl)oxy)acetic acid has diverse applications in scientific research, including chemistry, biology, medicine, and industry. Its unique structure makes it a valuable tool for studying molecular interactions and developing new therapeutic agents. In chemistry, it can be used as a building block for synthesizing more complex molecules. In biology, it can serve as a probe for studying enzyme activities and cellular processes. In medicine, it has potential as a lead compound for drug development. In industry, it can be used in the production of various chemical products.
Mechanism of Action
The mechanism by which 2-((5,6-Dimethylpyridazin-3-yl)oxy)acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-((5,6-Dimethylpyridazin-3-yl)oxy)acetic acid can be compared with other similar compounds, such as 2-((5,6-dimethylpyridazin-3-yl)thio)acetic acid and 2-((5,6-dimethylpyridazin-3-yl)amino)acetic acid. These compounds share the same pyridazine core but differ in the substituents attached to the ring
Properties
IUPAC Name |
2-(5,6-dimethylpyridazin-3-yl)oxyacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-5-3-7(10-9-6(5)2)13-4-8(11)12/h3H,4H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUUSNWUDDSUVLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN=C1C)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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